(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a phenol group, an amino alcohol side chain, and a methoxy substituent, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ®-1-amino-3-hydroxypropane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or strong nucleophiles like thiolates.
Major Products
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Phenolic derivatives with various substituents.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infections.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride: The enantiomer of the compound with similar but distinct biological activities.
4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol: The free base form without the hydrochloride salt.
4-(1-Amino-3-hydroxy-propyl)-2-methoxy-benzene: A structurally related compound with different substituents.
Uniqueness
®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12;/h2-3,6,8,12-13H,4-5,11H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMIPEUKJOJDTE-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CCO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CCO)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.